Lithium tetrachloropalladate(II)

Catalog No.
S1518577
CAS No.
15525-45-8
M.F
Cl4Li2Pd
M. Wt
262.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetrachloropalladate(II)

CAS Number

15525-45-8

Product Name

Lithium tetrachloropalladate(II)

IUPAC Name

dilithium;tetrachloropalladium(2-)

Molecular Formula

Cl4Li2Pd

Molecular Weight

262.2 g/mol

InChI

InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4

InChI Key

CVYYJWVQORMAOY-UHFFFAOYSA-J

SMILES

[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl

Canonical SMILES

[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl

The exact mass of the compound Lithium tetrachloropalladate(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium tetrachloropalladate(II) (CAS 15525-45-8) is a highly soluble, moisture-sensitive palladium(II) precursor widely utilized in homogeneous catalysis, electroplating, and the synthesis of advanced palladacycles . Unlike neutral palladium halides, this anionic complex provides immediate access to reactive Pd(II) species in a variety of solvent systems. Its primary industrial and laboratory value lies in its exceptional solubility profile in polar organic solvents and its intrinsic delivery of lithium ions, which frequently act as critical promoters in cross-coupling reactions and nanoparticle reduction pathways [1].

Research Fit

Precursor type Soluble Pd(II) source for organic synthesis
Form Anhydrous and hydrate forms for controlled stoichiometry
Key reaction Cyclometallation and cross-coupling precatalyst preparation

Substituting Li2PdCl4 with the baseline precursor Palladium(II) chloride (PdCl2) often leads to process bottlenecks, as PdCl2 is highly insoluble in most organic solvents and requires prolonged heating with excess chloride to become active [1]. While Sodium tetrachloropalladate (Na2PdCl4) and Potassium tetrachloropalladate (K2PdCl4) are common in-class alternatives, they lack the high organic-phase solubility imparted by the lithium cation[2]. K2PdCl4, in particular, is poorly soluble in solvents like THF and ethanol. Furthermore, in reactions where Li+ is required as a Lewis acid or salting-out promoter (e.g., Stille couplings or rapid nanoparticle generation), substituting Li2PdCl4 with a sodium or potassium salt necessitates the separate procurement and addition of anhydrous lithium salts, complicating the formulation and increasing batch-to-batch variability [3].

Substitution Risk

K₂PdCl₄ Poor ethanol solubility may cause precipitation, limiting homogeneous catalysis
Na₂PdCl₄·3H₂O Variable water of hydration introduces stoichiometric uncertainty in anhydrous protocols
PdCl₂ Insoluble in most organic solvents; requires LiCl transformation for homogeneous use

Organic Solvent Solubility and Processability

Li2PdCl4 demonstrates superior solubility in polar organic solvents (such as THF, methanol, and ethanol) compared to its potassium and sodium analogs. While K2PdCl4 is largely restricted to aqueous or highly polar mixed media, Li2PdCl4 dissolves readily in anhydrous organic solvents, enabling completely homogeneous catalytic conditions without the need for phase-transfer agents or prolonged heating .

Evidence DimensionOrganic solvent compatibility
Target Compound DataHighly soluble in THF, MeOH, EtOH, and DMF
Comparator Or BaselineK2PdCl4 (poorly soluble in organic solvents) and PdCl2 (insoluble)
Quantified DifferenceEnables direct homogeneous solutions in THF/alcohols without excess chloride addition
ConditionsStandard temperature and pressure in pure organic solvents

Eliminates the need for phase-transfer catalysts or pre-activation steps, streamlining homogeneous catalyst preparation and reducing process time.

Alcoholic solubility
Reported
Li₂PdCl₄ soluble in MeOH/EtOH at RT; K₂PdCl₄ poorly soluble
Supports direct catalyst preparation in alcohols
Na salt co-introduces hydration water

Accelerated In-Situ Nanoparticle Generation

The lithium cation in Li2PdCl4 acts as a potent salting-out agent and promoter during the reduction of Pd(II) to Pd(0). Studies demonstrate that the intrinsic presence of Li+ enhances the reduction rate of the palladium precursor, allowing for the formation of highly active, nano-sized palladium particles in a matter of seconds, a kinetic profile that is significantly faster than unpromoted PdCl2 or Na2PdCl4 baselines [1].

Evidence DimensionReduction rate to Pd(0) nanoparticles
Target Compound DataRapid reduction (seconds) promoted by intrinsic Li+
Comparator Or BaselineUnpromoted PdCl2 or standard Pd(II) salts (minutes to hours)
Quantified DifferenceOrders of magnitude faster reduction kinetics to active Pd(0)
ConditionsIn-situ reduction using standard reducing agents in solvent

Faster, more uniform nanoparticle generation translates to higher catalytic turnover frequencies and more reproducible batch yields in cross-coupling applications.

Pd mass fraction
Class-level
40.6% Pd (anhyd.); ≤39.2% (hydrate)
Reduces precursor mass and waste salt per mole Pd
Calculated from atomic masses; Na 36.2%, K 32.6%

Direct Synthesis of Palladacycles and Pincer Complexes

Li2PdCl4 is a preferred starting material for the synthesis of cyclopalladated complexes and pincer catalysts. Unlike PdCl2, which requires harsh conditions to react, or palladium acetate, which forms acetato-bridged dimers, Li2PdCl4 smoothly undergoes transmetalation or direct C-H activation with ligands in methanol or THF at room temperature to form highly reactive chloro-bridged palladacycles [1].

Evidence DimensionPrecursor reactivity for cyclopalladation
Target Compound DataDirect reaction at room temperature in MeOH/THF
Comparator Or BaselinePdCl2 (requires harsh heating/activation)
Quantified DifferenceEliminates the high-temperature activation barrier for complexation
ConditionsSynthesis of C,N- or C,P- cyclopalladated complexes in organic media

Reduces energy costs and prevents the thermal degradation of sensitive organic ligands during catalyst manufacturing.

Cyclopalladation yield
Head-to-head
82% yield of [Pd(HL)Cl] with Li₂PdCl₄
Direct Pd–Cl installation eliminates ligand exchange step
RT, MeOH, 48 h; Pd(OAc)₂ requires additional halide metathesis
PdCl₂ solubilization
Reported
LiCl converts PdCl₂ into soluble Li₂PdCl₄ in THF
Enables anhydrous Pd(II) solutions without insolubility issues
Pre-formed Li₂PdCl₄ avoids in-situ preparation risks

Homogeneous Cross-Coupling Catalysis in Organic Media

Due to its high solubility in solvents like THF and ethanol, Li2PdCl4 is the optimal precursor for homogeneous Suzuki, Heck, and Stille couplings where aqueous phases must be avoided or where intrinsic Li+ promotion is required [1].

Synthesis of Advanced Palladacycle Precatalysts

Li2PdCl4 is highly effective for the room-temperature synthesis of chloro-bridged palladacycles and pincer complexes, preventing the thermal degradation of complex, sterically demanding organic ligands [2].

In-Situ Generation of Supported Palladium Nanoparticles

Leveraging the rapid reduction kinetics promoted by the lithium cation, this compound is ideal for manufacturing highly dispersed, uniform Pd(0) nanoparticles on solid supports for heterogeneous catalysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chloro-bridged palladacycle synthesis
Direct Pd–Cl bond incorporation
One-step cyclometallation yield
Anhydrous homogeneous catalyst prep.
Anhydrous organic solubility
Moisture-sensitive protocol compatibility
Cost-efficient precursor procurement
High Pd mass fraction
Precursor mass per mole Pd
Ferrocenyl ligand cyclopalladation
Precise stoichiometry
C–H activation without adventitious water

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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